molecular formula C8H9NO3 B1614586 4-Hydroxy-2,6-dimethylnicotinic acid CAS No. 52403-25-5

4-Hydroxy-2,6-dimethylnicotinic acid

Cat. No.: B1614586
CAS No.: 52403-25-5
M. Wt: 167.16 g/mol
InChI Key: SXBRRFLLEOHXIO-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dimethylnicotinic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, characterized by the presence of hydroxyl and methyl groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-dimethylnicotinic acid typically involves the functionalization of nicotinic acid derivativesFor instance, the hydroxylation of 2,6-dimethylnicotinic acid can be achieved using oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-dimethylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Transition metal catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

4-Hydroxy-2,6-dimethylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,6-dimethylnicotinic acid is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)7(8(11)12)5(2)9-4/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRRFLLEOHXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966830
Record name 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52403-25-5
Record name NSC201304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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